

# Triallyl phosphate vs. trimethylolpropane trimethacrylate as crosslinkers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Triallyl phosphate**

Cat. No.: **B159087**

[Get Quote](#)

A Comparative Guide to **Triallyl Phosphate** and Trimethylolpropane Trimethacrylate as Crosslinkers for Researchers, Scientists, and Drug Development Professionals.

## Introduction

Crosslinking is a fundamental process in polymer science, creating network structures that enhance the mechanical, thermal, and chemical properties of materials. The choice of crosslinking agent is critical in tailoring the final properties of a polymer network. This guide provides a detailed comparison of two trifunctional crosslinking agents: **Triallyl Phosphate** (TAP) and Trimethylolpropane Trimethacrylate (TMPTMA). While TMPTMA is widely characterized for applications requiring rapid curing and high crosslink density, such as in coatings and dental resins, TAP offers unique properties, including flame retardancy. This comparison, supported by available experimental data, aims to assist in the selection of the appropriate crosslinker for specific research and development applications.

## General Properties

A summary of the general properties of **Triallyl Phosphate** and Trimethylolpropane Trimethacrylate is presented in Table 1. The key difference lies in their functional groups: TAP possesses allyl groups, while TMPTMA has methacrylate groups. This structural variance leads to different polymerization kinetics and final network characteristics.

Table 1: General Properties of **Triallyl Phosphate** and Trimethylolpropane Trimethacrylate

| Property         | Triallyl Phosphate (TAP)                                                                                     | Trimethylopropane Trimethacrylate (TMPTMA) |
|------------------|--------------------------------------------------------------------------------------------------------------|--------------------------------------------|
| Chemical Formula | <chem>C9H15O4P</chem>                                                                                        | <chem>C18H26O6</chem>                      |
| Molecular Weight | 218.19 g/mol <a href="#">[1]</a>                                                                             | 338.40 g/mol                               |
| Functional Group | Allyl                                                                                                        | Methacrylate                               |
| Functionality    | 3                                                                                                            | 3                                          |
| Appearance       | Colorless liquid                                                                                             | Colorless to yellowish liquid              |
| Primary Use      | Crosslinking agent, flame retardant, coagent in polymer modification <a href="#">[2]</a> <a href="#">[3]</a> | Crosslinking agent, reactive diluent       |
| CAS Number       | 1623-19-4 <a href="#">[1]</a> <a href="#">[3]</a>                                                            | 3290-92-4                                  |

## Performance Comparison

The performance of TAP and TMPTMA as crosslinking agents is highly dependent on the polymer matrix and the polymerization conditions. While direct comparative studies are limited, this section synthesizes available data to provide an overview of their impact on mechanical and thermal properties.

## Mechanical Properties

Crosslinking with either TAP or TMPTMA generally enhances the mechanical strength and stiffness of polymers. A study on expanded polypropylene (EPP) crosslinked with dicumyl peroxide showed that the introduction of either triallyl-isocyanurate (TAIC), a structurally similar compound to TAP, or TMPTMA improved the crosslinking degree. However, the EPP crosslinked with TAIC exhibited an 18.67% higher gel fraction and superior mechanical properties, including hardness, tensile strength, and tear strength, compared to the EPP crosslinked with TMPTMA.[\[4\]](#)

Table 2: Comparative Mechanical Properties of Crosslinked Expanded Polypropylene (EPP)

| Property              | EPP with TAIC (similar to TAP) | EPP with TMPTMA |
|-----------------------|--------------------------------|-----------------|
| Gel Fraction Increase | 18.67% higher than TMPTMA      | Baseline        |
| Hardness              | Superior                       | Inferior        |
| Tensile Strength      | Superior                       | Inferior        |
| Tear Strength         | Superior                       | Inferior        |

Data inferred from a study comparing TAIC and TMPTMA in EPP crosslinked with dicumyl peroxide.[\[4\]](#)

## Thermal Properties

The introduction of crosslinks by either TAP or TMPTMA generally increases the thermal stability of polymers.[\[5\]](#) Thermogravimetric analysis (TGA) of poly(glycidyl methacrylate-co-trimethylolpropane trimethacrylate) microspheres shows that the polymer is stable up to 238°C under non-oxidative conditions.

A study on the thermal analysis of organic powders made from precipitation polymerization of TAP and triallyl trimesate (TAM) showed that the phosphorus-containing TAP-g-tetradecane exhibits exothermic activity around 230°C, which is likely due to the thermal decomposition of the trialkyl phosphate moiety.[\[6\]](#)

Table 3: Thermal Stability Data

| Polymer System        | Crosslinker                  | Onset<br>Decomposition<br>Temperature (TGA)        | Key Findings                                             |
|-----------------------|------------------------------|----------------------------------------------------|----------------------------------------------------------|
| Polylactic Acid (PLA) | Triallyl Isocyanurate (TAIC) | Improved thermal stability compared to neat PLA[7] | Crosslinking enhances thermal degradation resistance.[7] |
| TAP-g-tetradecane     | Triallyl Phosphate (TAP)     | Exothermic activity around 230°C[6]                | Phosphorus moiety influences thermal decomposition.[6]   |

## Experimental Protocols

### Protocol 1: Peroxide Crosslinking of Polyethylene with Triallyl Phosphate

This protocol describes a general procedure for the peroxide-initiated crosslinking of polyethylene using TAP as a coagent.

#### Materials:

- Polyethylene (e.g., LDPE or HDPE)
- **Triallyl Phosphate (TAP)**
- Organic peroxide initiator (e.g., dicumyl peroxide, DCP)
- Internal mixer (e.g., Brabender or Haake)
- Compression molding press

#### Procedure:

- Compounding: The polyethylene, TAP, and dicumyl peroxide are melt-blended in an internal mixer. The mixing temperature should be kept below the decomposition temperature of the peroxide to prevent premature crosslinking.

- **Molding:** The compounded material is then compression molded into sheets of desired thickness at a temperature above the peroxide decomposition temperature to initiate crosslinking.
- **Characterization:** The crosslinked polyethylene sheets can be characterized for gel content, mechanical properties (tensile strength, elongation), and thermal properties (DSC, TGA).

## Protocol 2: Synthesis of a Crosslinked Polymer via Free-Radical Polymerization using TMPTMA

This protocol describes the synthesis of a crosslinked polymer monolith, which can be adapted for various applications.

### Materials:

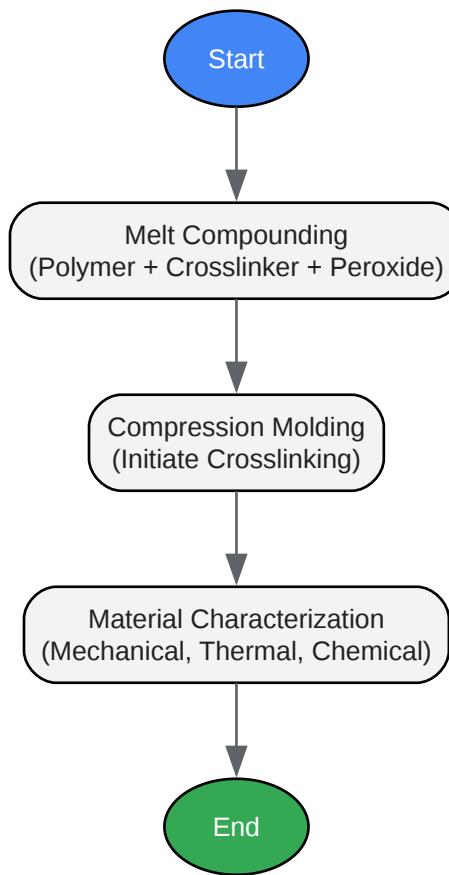
- Trimethylolpropane trimethacrylate (TMPTMA) (monomer/crosslinker)
- Co-monomer (e.g., ethylene dimethacrylate)
- Thermal initiator (e.g., azobisisobutyronitrile, AIBN)
- Porogenic solvent

### Procedure:

- **Solution Preparation:** A homogeneous solution of TMPTMA, co-monomer, initiator, and porogenic solvent is prepared.
- **Polymerization:** The solution is deoxygenated and then heated to initiate polymerization. The polymerization is allowed to proceed for a specified time to form a rigid, porous monolith.
- **Purification:** The monolith is washed with a suitable solvent to remove any unreacted components and the porogen.
- **Drying:** The purified monolith is dried under vacuum.

## Visualizations

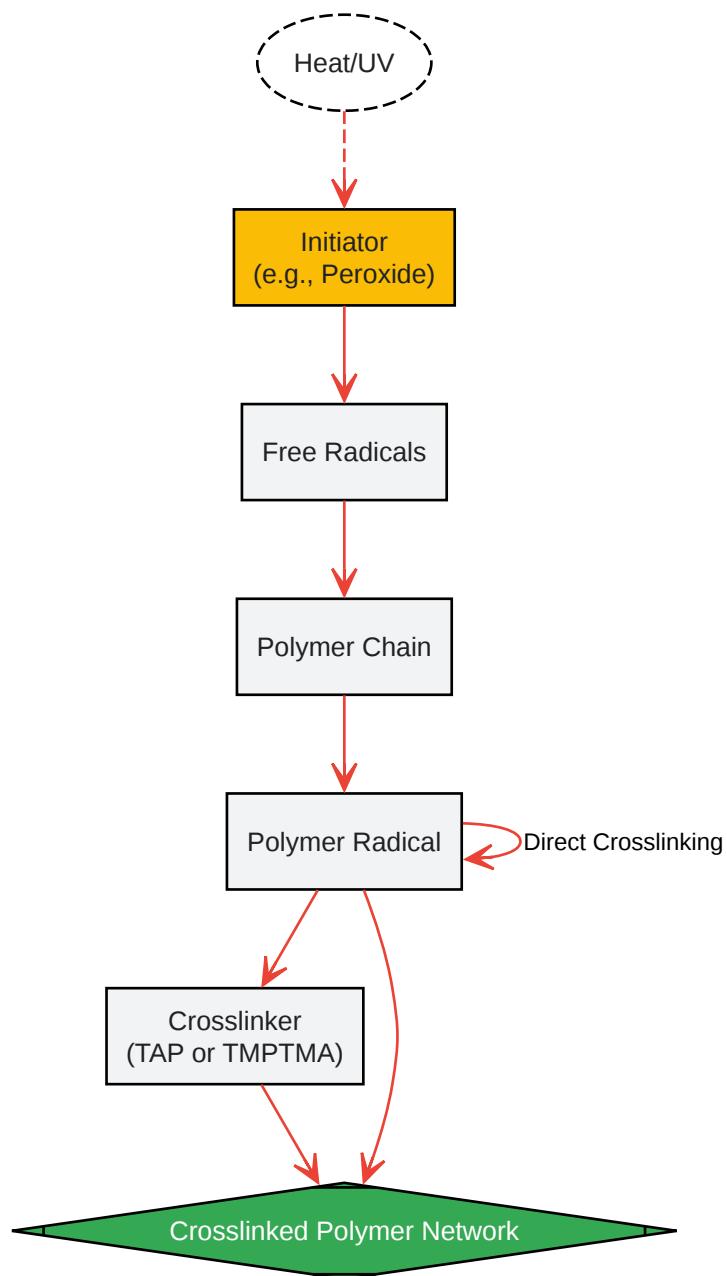
## Chemical Structures


Trimethylolpropane Trimethacrylate (TMPTMA)

Triallyl Phosphate (TAP)

[Click to download full resolution via product page](#)

Caption: Chemical structures of **Triallyl Phosphate (TAP)** and Trimethylolpropane Trimethacrylate (TMPTMA).


## Experimental Workflow: Peroxide Crosslinking



[Click to download full resolution via product page](#)

Caption: General workflow for peroxide-initiated crosslinking of polymers.

## Signaling Pathway: Free-Radical Crosslinking Mechanism



[Click to download full resolution via product page](#)

Caption: Simplified mechanism of free-radical induced crosslinking.

## Conclusion

Both **Triallyl Phosphate** and Trimethylolpropane Trimethacrylate are effective trifunctional crosslinkers that significantly enhance polymer properties. The choice between them depends on the specific application requirements. TMPTMA, with its more reactive methacrylate groups, is well-suited for applications demanding rapid curing and high crosslink density. The available

data, although limited for a direct comparison, suggests that triallyl compounds like TAP can offer superior improvements in the mechanical properties of certain polymers like polypropylene and provide additional benefits such as flame retardancy. The slower reaction kinetics of allyl groups may necessitate different processing conditions. Further direct comparative studies are warranted to fully elucidate the performance differences between these two crosslinkers in various polymer systems.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Triallyl Phosphate [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Triallyl phosphate vs. trimethylolpropane trimethacrylate as crosslinkers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b159087#triallyl-phosphate-vs-trimethylolpropane-trimethacrylate-as-crosslinkers>

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)